Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the reaction of 3-bromoisoxazole with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- Methyl 2-bromobenzoate
- Methyl 3-bromobenzoate
Uniqueness
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the isoxazole ring with the benzoate moiety enhances its potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C12H10BrNO4 |
---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate |
InChI |
InChI=1S/C12H10BrNO4/c1-16-12(15)8-2-4-9(5-3-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3 |
InChI Key |
IUFUACPESDGKRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)Br |
Origin of Product |
United States |
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